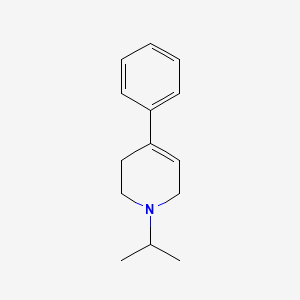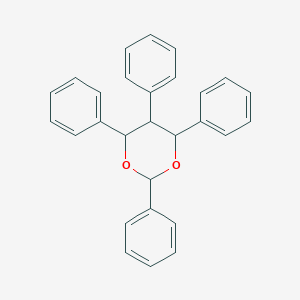
2,4,5,6-Tetraphenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6-Tetraphenyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a 1,3-dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetraphenyl-1,3-dioxane typically involves the condensation reaction of tetraphenylethene with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3-dioxane ring. Commonly used catalysts include para-toluene sulfonic acid (PTSA) and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,6-Tetraphenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring to more saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Products include tetraphenyl-1,3-dioxanone or tetraphenyl-1,3-dioxanoic acid.
Reduction: Products include more saturated dioxane derivatives.
Substitution: Products include nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,4,5,6-Tetraphenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices
Wirkmechanismus
The mechanism by which 2,4,5,6-Tetraphenyl-1,3-dioxane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of the phenyl groups. These properties can stabilize or destabilize reaction intermediates, thereby affecting the reaction pathway and outcome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylethene: A precursor in the synthesis of 2,4,5,6-Tetraphenyl-1,3-dioxane, known for its aggregation-induced emission properties.
Hexaphenylbenzene: Another aromatic compound with multiple phenyl groups, used in similar applications.
Tetraphenylcyclopentadienone: A compound with a similar structure, used in Diels-Alder reactions.
Uniqueness
This compound is unique due to its 1,3-dioxane ring structure, which imparts distinct chemical and physical properties. The presence of four phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
111791-02-7 |
|---|---|
Molekularformel |
C28H24O2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2,4,5,6-tetraphenyl-1,3-dioxane |
InChI |
InChI=1S/C28H24O2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-28(24-19-11-4-12-20-24)30-27(25)23-17-9-3-10-18-23/h1-20,25-28H |
InChI-Schlüssel |
ALBAVXKZTPHDJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(OC(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


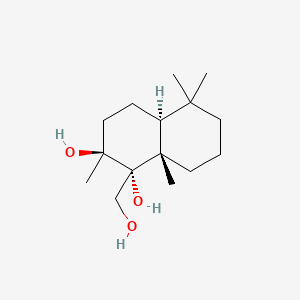
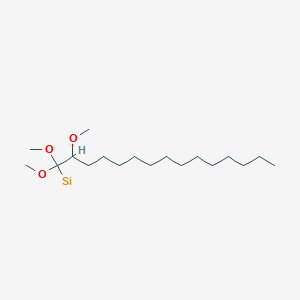
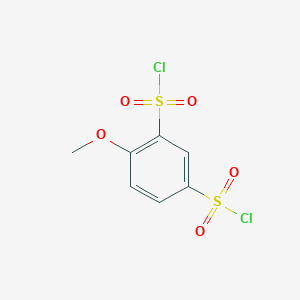
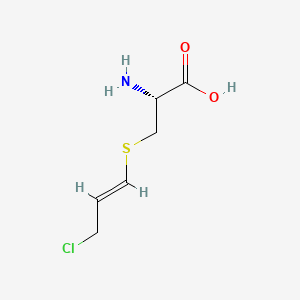
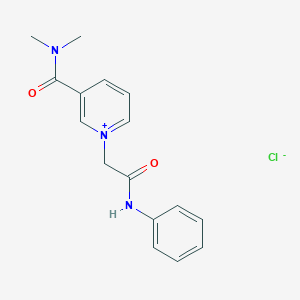
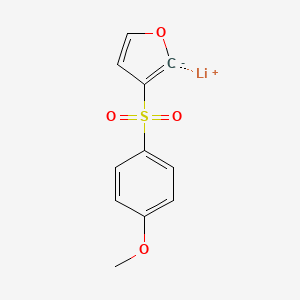
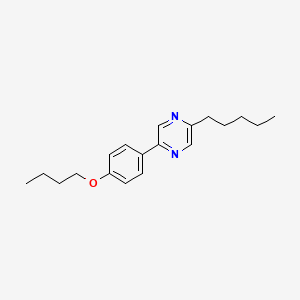
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
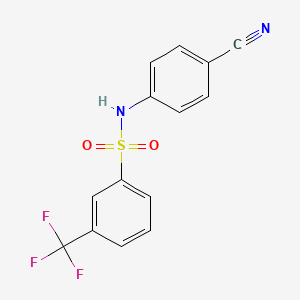

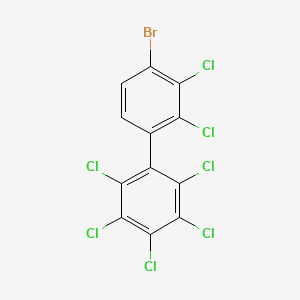
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
